molecular formula C15H15NO4 B8508858 Methyl-6-phtalimidohex-2-enoate

Methyl-6-phtalimidohex-2-enoate

Cat. No.: B8508858
M. Wt: 273.28 g/mol
InChI Key: WPYWOAFRDGIHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-6-phthalimidohex-2-enoate is an organic compound featuring a phthalimide moiety linked to a hex-2-enoate methyl ester. The phthalimide group acts as a protecting group for amines in organic synthesis, while the α,β-unsaturated ester (hex-2-enoate) enables conjugate addition reactions. This dual functionality makes it valuable in medicinal chemistry and polymer synthesis.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

methyl 6-(1,3-dioxoisoindol-2-yl)hex-2-enoate

InChI

InChI=1S/C15H15NO4/c1-20-13(17)9-3-2-6-10-16-14(18)11-7-4-5-8-12(11)15(16)19/h3-5,7-9H,2,6,10H2,1H3

InChI Key

WPYWOAFRDGIHBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Reactivity

Methyl-6-phthalimidohex-2-enoate contains:

  • Phthalimide group : Aromatic, electron-withdrawing, used for amine protection.
  • α,β-unsaturated ester : Enables Michael additions or Diels-Alder reactions.

Comparison with : 2-Ethylhexyl Methylphosphonofluoridate (C₉H₂₀FO₂P)

  • Functional groups: Phosphonofluoridate (organophosphorus) and ester.
  • Reactivity: Phosphonofluoridates are highly electrophilic, reacting with acetylcholinesterase (nerve agents) . The ester group in Methyl-6-phthalimidohex-2-enoate is less reactive, favoring nucleophilic acyl substitutions.
  • Applications: The phosphonofluoridate is regulated under Schedule 1A01 (chemical weapons) , whereas Methyl-6-phthalimidohex-2-enoate is likely used in benign synthetic applications.

Comparison with : Spirocyclic Trifluoromethyl Derivatives

  • Functional groups : Trifluoromethyl, carbamoyl, hydroxy, and spirocyclic systems.
  • Reactivity : Fluorine atoms enhance metabolic stability; spirocycles restrict conformational flexibility for targeted bioactivity .
  • Applications: These compounds are drug candidates (e.g., kinase inhibitors), contrasting with Methyl-6-phthalimidohex-2-enoate’s role as a synthetic intermediate.

Structural Complexity and Molecular Weight

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Methyl-6-phthalimidohex-2-enoate* C₁₅H₁₅NO₄ ~273.3 Phthalimide, α,β-unsaturated ester
2-Ethylhexyl Methylphosphonofluoridate C₉H₂₀FO₂P 218.2 Organophosphorus, branched alkyl chain
Spirocyclic derivative C₃₀H₂₄F₆N₄O₅ ~654.5 Spirocycle, trifluoromethyl, carbamoyl

*Estimated based on structural analogy.

Key Observations :

  • Methyl-6-phthalimidohex-2-enoate has intermediate complexity compared to the highly specialized spirocyclic derivatives in .
  • Its molecular weight is lower than pharmaceutical candidates but higher than the organophosphorus compound in .

Stability and Toxicity Profile

  • Methyl-6-phthalimidohex-2-enoate: Expected to exhibit low acute toxicity due to the absence of reactive phosphorus or fluorine groups. Stability is modulated by the ester and phthalimide groups.
  • 2-Ethylhexyl Methylphosphonofluoridate: Highly toxic (neurotoxic) and environmentally persistent due to phosphorus-fluorine bonds .

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